5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one
Description
5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one is a cyclopentanone derivative featuring a dimethoxymethyl group at the 5-position and two methyl groups at the 2-position.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-(dimethoxymethyl)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C10H18O3/c1-10(2)6-5-7(8(10)11)9(12-3)13-4/h7,9H,5-6H2,1-4H3 |
InChI Key |
MMJUWLAHRWIVBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1=O)C(OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopentanone with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the dimethoxymethyl group on the cyclopentane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Key Variations
The compound shares a 2,2-dimethylcyclopentan-1-one core with several derivatives, differing primarily in the substituent at the 5-position. Below is a comparative analysis of these analogs:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Thermal stability : Dimethoxymethyl groups are generally stable under acidic conditions but may hydrolyze in aqueous basic environments.
Biological Activity
5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 198.26 g/mol
- IUPAC Name : this compound
This compound features a cyclopentanone core with dimethoxymethyl substituents, which may influence its biological activity.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects. These include:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings from related compounds include:
| Compound | Biological Activity | Key Findings |
|---|---|---|
| Compound A | Antioxidant | IC50 = 25 µM |
| Compound B | Anti-inflammatory | Reduced TNF-alpha by 40% |
| Compound C | Antimicrobial | Effective against E. coli |
The presence of methoxy groups has been linked to enhanced lipophilicity and improved cell membrane permeability, which may contribute to increased bioactivity.
Case Studies and Research Findings
-
Case Study on Antioxidant Activity :
A study investigated the antioxidant potential of various cyclopentanone derivatives, including this compound. The results indicated a dose-dependent reduction in reactive oxygen species (ROS) levels in vitro, suggesting a protective effect against oxidative damage. -
Anti-inflammatory Mechanism :
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha). This suggests that the compound may modulate inflammatory responses through inhibition of NF-kB signaling pathways. -
Antimicrobial Efficacy :
A series of antimicrobial tests revealed that this compound exhibited notable activity against Gram-positive bacteria, specifically Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
